8-Ethyl-4-(4-nitrobenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid
Description
8-Ethyl-4-(4-nitrobenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid is a spirocyclic compound featuring a 1-oxa-4,8-diazaspiro[4.5]decane core substituted with a 4-nitrobenzoyl group at position 4 and an ethyl group at position 6. This compound is primarily investigated for medicinal applications, including as a synthetic intermediate or pharmacophore in drug discovery .
Properties
IUPAC Name |
8-ethyl-4-(4-nitrobenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O6/c1-2-18-9-7-17(8-10-18)19(14(11-26-17)16(22)23)15(21)12-3-5-13(6-4-12)20(24)25/h3-6,14H,2,7-11H2,1H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGDYQELKCICACS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC2(CC1)N(C(CO2)C(=O)O)C(=O)C3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
8-Ethyl-4-(4-nitrobenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid is a complex heterocyclic compound that has garnered attention for its potential biological activities. This article reviews its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
The compound's molecular formula is , with a molecular weight of approximately 422.4 g/mol. It features a unique spiro structure that contributes to its biological properties.
Research indicates that compounds in the diazaspiro series often interact with various biological targets, including enzymes and receptors. The presence of the nitrobenzoyl group is hypothesized to enhance binding affinity and selectivity towards specific targets.
- Enzyme Inhibition : The compound may act as an inhibitor of specific proteases, similar to other derivatives in its class, which have shown efficacy in modulating enzyme activity relevant to metabolic disorders.
- Receptor Modulation : Preliminary studies suggest potential interactions with neurotransmitter receptors, indicating possible applications in neuropharmacology.
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound based on available literature.
Case Studies
Case Study 1: Enteropeptidase Inhibition
In a study focused on obesity treatment, the compound demonstrated significant inhibition of enteropeptidase, a key enzyme involved in protein digestion. Oral administration resulted in increased fecal protein output, suggesting an effective mechanism for reducing dietary protein absorption and promoting weight loss in diet-induced obese (DIO) mice .
Case Study 2: Neuropharmacological Effects
Another investigation explored the compound's effects on acetylcholinesterase activity. The results indicated that it could inhibit this enzyme at an IC50 value of 180 nM, which may enhance cholinergic neurotransmission and provide therapeutic benefits in cognitive disorders .
Research Findings
Recent studies have highlighted the versatility of this compound across various biological assays:
- Antimicrobial Properties : The compound exhibited notable antimicrobial activity against several bacterial strains, with an IC50 of 50 nM in some cases, indicating potential as a therapeutic agent against infections .
- Cytotoxicity Studies : Evaluations on cancer cell lines showed varying degrees of cytotoxicity, warranting further exploration into its potential as an anticancer agent.
Comparison with Similar Compounds
Substituent Variations on the Benzoyl Group
The benzoyl group at position 4 is a critical determinant of physicochemical and biological properties. Key analogues include:
- Impact of Nitro Group Position : The target compound’s para -nitrobenzoyl group (vs. meta in ) may improve π-π stacking with aromatic residues in enzyme active sites, enhancing binding affinity.
- Electron-Withdrawing Groups : The trifluoromethyl analogue offers higher metabolic stability due to fluorine’s resistance to oxidative degradation but was discontinued, possibly due to synthetic challenges.
- Lipophilicity : The 4-methyl-3-nitro derivative shows increased hydrophobicity, which could enhance membrane permeability but reduce aqueous solubility.
Modifications to the Diazaspiro Core
Variations in the ethyl group at position 8 and the acyl group at position 4 influence conformational flexibility:
Pharmacological and Commercial Relevance
- Medicinal Applications : The target compound and its 4-methyl-3-nitro analogue are marketed for pharmacological research, suggesting their utility as kinase inhibitors or protease modulators.
- Discontinued Analogues : Compounds like the trifluoromethyl and difluorobenzoyl variants were discontinued, likely due to unfavorable ADME (Absorption, Distribution, Metabolism, Excretion) profiles or synthetic complexity.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
